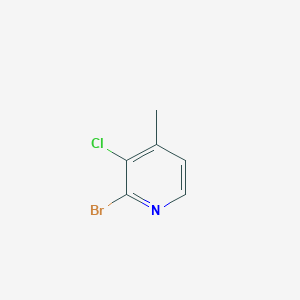

2-Bromo-3-chloro-4-methylpyridine

Beschreibung

Contextual Significance of Dihalo-Methylpyridines in Contemporary Chemical Research

Dihalo-methylpyridines, a sub-class of halogenated pyridines, are of particular importance in modern chemical research, primarily serving as key intermediates in the synthesis of bioactive compounds. agropages.comnih.gov The differential reactivity of the two halogen atoms, especially when they are different (e.g., bromo and chloro), allows for selective and sequential functionalization of the pyridine (B92270) ring. This feature is highly advantageous in the construction of molecular libraries for drug discovery and in the development of new agrochemicals. nih.govresearchgate.net

The methyl group in these compounds also plays a crucial role, influencing the steric and electronic environment of the pyridine ring and providing an additional site for chemical modification. Researchers in medicinal chemistry often utilize dihalo-methylpyridines to synthesize compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. ajrconline.orgnih.govrsc.org In the agrochemical industry, these intermediates are employed in the creation of novel herbicides, fungicides, and insecticides that are designed to be more effective and environmentally benign. agropages.comnih.gov The strategic placement of halogen and methyl groups on the pyridine core allows for the fine-tuning of a molecule's biological activity and physicochemical properties.

Historical Perspectives on the Synthesis and Reactivity of Pyridine Derivatives

The journey into the synthesis of pyridine derivatives has a rich history, marked by the development of several named reactions that are still fundamental to organic chemistry today. One of the earliest and most significant methods is the Hantzsch Pyridine Synthesis , first reported by Arthur Hantzsch in 1881. youtube.com This one-pot condensation reaction typically involves an aldehyde, a β-ketoester, and a nitrogen donor like ammonia (B1221849) to produce a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. youtube.com

Another cornerstone of pyridine synthesis is the Chichibabin Pyridine Synthesis , developed by Aleksei Chichibabin. This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. While historically significant, it often suffers from lower yields compared to more modern methods.

Over the years, numerous other synthetic strategies have been developed to access the pyridine core. These include cycloaddition reactions and the functionalization of pre-existing pyridine rings. The reactivity of the pyridine ring itself is characterized by the electron-withdrawing nature of the nitrogen atom, which makes the ring electron-deficient. This generally renders it less reactive towards electrophilic aromatic substitution compared to benzene, with substitution, when it occurs, favoring the 3- and 5-positions. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The presence of halogen atoms, as in 2-Bromo-3-chloro-4-methylpyridine, further enhances this susceptibility to nucleophilic substitution, making them excellent substrates for introducing a wide variety of functional groups.

Compound Data

Below are tables detailing the properties of the subject compound and related historical compounds.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H5BrClN | uni.lunih.gov |

| IUPAC Name | This compound | uni.lu |

| InChI | InChI=1S/C6H5BrClN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | uni.lu |

| InChIKey | RLGRCRSMZFZRPK-UHFFFAOYSA-N | uni.lu |

| SMILES | CC1=C(C(=NC=C1)Br)Cl | uni.lu |

Table 2: Historical Pyridine Synthesis Methods

| Synthesis Method | Year Reported | Key Reactants |

| Hantzsch Pyridine Synthesis | 1881 | Aldehyde, β-ketoester, Ammonia |

| Chichibabin Pyridine Synthesis | 1924 | Aldehydes/Ketones, Ammonia |

| Kröhnke Pyridine Synthesis | 1961 | α-pyridinium methyl ketone salts, α,β-unsaturated carbonyl compounds, Nitrogen source |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-3-chloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGRCRSMZFZRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660563 | |

| Record name | 2-Bromo-3-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-42-5 | |

| Record name | 2-Bromo-3-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-chloro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of 2 Bromo 3 Chloro 4 Methylpyridine and Its Precursors

Regioselective Halogenation Strategies for Pyridine (B92270) Core Modification

The introduction of halogen atoms onto the pyridine ring is a fundamental transformation in the synthesis of complex heterocyclic compounds. The electron-deficient nature of the pyridine ring necessitates specific strategies to achieve desired regiochemical outcomes.

Directed Bromination and Chlorination Protocols

Directing group strategies are often employed to control the position of halogenation on the pyridine nucleus. While direct electrophilic halogenation of pyridine is challenging and typically requires harsh conditions, the presence of activating or directing groups can facilitate the reaction at specific positions. For instance, the modification of the pyridine core can be achieved through the use of designed phosphine reagents that enable 4-selective halogenation. This two-step approach involves the formation of phosphonium salts at the 4-position, which are subsequently displaced by halide nucleophiles.

Another powerful method involves a ring-opening, halogenation, and ring-closing sequence. This strategy temporarily converts the pyridine into a more reactive acyclic intermediate, a Zincke imine, which can undergo highly regioselective halogenation under mild conditions before ring closure to the desired halopyridine. chemrxiv.orgnih.gov

Sequential Halogenation Approaches for Dihalo-Substituted Pyridines

The synthesis of dihalo-substituted pyridines such as 2-bromo-3-chloro-4-methylpyridine often involves a stepwise introduction of the halogen atoms. The order of introduction and the choice of reagents are critical for achieving the desired isomer.

One plausible route involves the initial synthesis of a monohalogenated precursor, such as 2-bromo-4-methylpyridine or 3-chloro-4-methylpyridine, followed by a second, regioselective halogenation. The existing halogen and methyl groups on the pyridine ring will influence the position of the subsequent halogenation. For example, starting with a 2-halo-4-methylpyridine, electrophilic chlorination would need to be directed to the 3-position. The reaction conditions, including the choice of chlorinating agent and solvent, play a crucial role in controlling the regioselectivity of this step.

A notable challenge in sequential halogenation is the potential for halogen exchange, particularly during Sandmeyer reactions. For instance, the diazotization of 3-amino-2-chloropyridine in the presence of hydrobromic acid and a copper(I) bromide catalyst can lead to the displacement of the chloro group by bromide, especially at elevated temperatures, yielding the dibromo derivative instead of the desired bromo-chloro compound. researchgate.net Careful temperature control is therefore essential to prevent such undesired side reactions.

Precursor Synthesis and Intermediate Transformations

The successful synthesis of this compound is heavily reliant on the efficient preparation of suitably functionalized pyridine precursors.

Preparation of Functionalized Pyridine Scaffolds from Parent Pyridines

The synthesis of key precursors often starts from commercially available parent pyridines like 4-picoline (4-methylpyridine). Direct bromination of 4-picoline can be achieved using bromine in the presence of oleum at elevated temperatures to yield 3-bromo-4-methylpyridine. google.com This intermediate can then be further functionalized.

Another important precursor, 3-amino-4-methylpyridine, can be synthesized from 3-bromo-4-methylpyridine through amination with ammonia (B1221849) in the presence of a copper sulfate catalyst. google.com

Conversion of Substituted Nitropyridines and Aminopyridines

Substituted nitropyridines and aminopyridines are versatile intermediates in the synthesis of halogenated pyridines. For instance, 2-chloro-3-amino-4-methylpyridine is a key precursor. Its synthesis can be achieved through a multi-step process starting from 2-chloro-3-cyano-4-methylpyridine. This involves hydrolysis of the nitrile to an amide, followed by a Hofmann rearrangement to yield the desired aminopyridine. google.com

The conversion of aminopyridines to halopyridines is a classic transformation often accomplished via the Sandmeyer reaction. wikipedia.org This reaction involves the diazotization of the amino group with a nitrite source, typically sodium nitrite, in the presence of a strong acid, followed by the introduction of the halide using a copper(I) salt. For example, 3-amino-2-chloro-4-methylpyridine (B17603) can be converted to 3-bromo-2-chloro-4-methylpyridine through a Sandmeyer reaction using sodium nitrite, hydrobromic acid, and copper(I) bromide. researchgate.net

Below is a table summarizing a potential synthetic pathway starting from an aminopyridine precursor.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 3-Amino-2-chloro-4-methylpyridine | 1. NaNO₂, 48% HBr, -15 to -10 °C2. CuBr in 48% HBr, -20 to -10 °C | 3-Bromo-2-chloro-4-methylpyridine | High (implied) researchgate.net |

Optimization of Synthetic Pathways for Enhanced Selectivity and Efficiency

Optimizing synthetic routes to this compound involves careful consideration of reaction conditions to maximize yield and regioselectivity while minimizing side products.

In the context of Sandmeyer reactions for sequential halogenation, temperature control is a critical parameter. As previously mentioned, higher temperatures during the diazotization of 3-amino-2-chloropyridine in the presence of bromide ions can lead to the undesired displacement of the existing chlorine atom. researchgate.net Therefore, maintaining low temperatures throughout the reaction sequence is crucial for preserving the desired substitution pattern.

The choice of halogenating agent and reaction medium is also vital for controlling regioselectivity in direct halogenation steps. For instance, the bromination of activated pyridines can be influenced by the solvent and the nature of the activating group. nih.gov For electrophilic chlorination of a pre-existing bromopyridine, the selection of a suitable chlorinating agent (e.g., N-chlorosuccinimide, chlorine gas) and catalyst (e.g., a Lewis acid) can significantly impact the outcome. The optimization of these parameters is often achieved through systematic screening of different conditions.

The following table outlines key parameters that can be optimized for different reaction types in the synthesis of dihalopyridines.

| Reaction Type | Key Parameters for Optimization | Desired Outcome |

| Sandmeyer Reaction | Temperature, concentration of reagents, nature of copper catalyst. | High yield of the desired halo-substituted product, minimization of side reactions like halogen exchange. researchgate.netnih.gov |

| Electrophilic Halogenation | Choice of halogenating agent, solvent, temperature, use of catalysts (Lewis acids). | High regioselectivity for the desired position, prevention of over-halogenation. |

| Precursor Synthesis | Catalyst loading, reaction time, temperature, purification methods. | Improved overall yield, simplified work-up procedures, and higher purity of intermediates. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR) for Positional Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For 2-Bromo-3-chloro-4-methylpyridine, NMR is crucial for confirming the substitution pattern and distinguishing it from its positional isomers.

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

A singlet corresponding to the three equivalent protons of the methyl group (-CH₃).

Two signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring. These protons (at C5 and C6) are coupled to each other, and their interaction would theoretically result in two doublets.

The ¹³C NMR spectrum would display six unique signals, one for each carbon atom in the distinct chemical environments of the molecule (four for the pyridine ring, one for the methyl group, and one for the carbon bearing the methyl group).

Positional isomers, such as 3-Bromo-2-chloro-4-methylpyridine and 2-Bromo-4-chloro-3-methylpyridine , would exhibit different NMR spectra due to the varying electronic effects (inductive and resonance) of the halogen substituents on the chemical shifts of the ring protons and carbons. The spatial arrangement of the protons also dictates the magnitude of the spin-spin coupling constants (J-values) between them, providing further structural proof. For instance, the coupling constant between protons at positions 5 and 6 is typically different from that between protons at positions 5 and 6 in an isomer with a different substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for Positional Isomers

| Compound | Methyl Protons (-CH₃) Chemical Shift (δ, ppm) | Aromatic Proton 1 (H5) Chemical Shift (δ, ppm) | Aromatic Proton 2 (H6) Chemical Shift (δ, ppm) | Coupling Constant (J₅,₆) |

|---|---|---|---|---|

| This compound | ~2.4 (singlet) | ~7.1-7.3 (doublet) | ~8.1-8.3 (doublet) | ~5 Hz |

| 3-Bromo-2-chloro-4-methylpyridine | ~2.4 (singlet) | ~7.0-7.2 (doublet) | ~8.2-8.4 (doublet) | ~5 Hz |

| 2-Bromo-4-chloro-3-methylpyridine | ~2.5 (singlet) | ~7.2-7.4 (singlet) | ~8.3-8.5 (singlet) | Not Applicable |

Note: The chemical shifts are estimated based on known substituent effects on the pyridine ring. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by measuring the vibrations of its chemical bonds. Specific bonds and functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, creating a unique spectral "fingerprint."

For this compound, key vibrational modes include:

C-H Vibrations: Stretching and bending modes from the methyl group and the aromatic ring protons.

C=C and C=N Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring skeleton.

C-Cl and C-Br Stretching: These vibrations appear in the lower frequency (fingerprint) region of the spectrum and are definitive indicators of the halogen substituents.

IR and Raman spectroscopy are complementary. While C=N and C=C stretching modes are typically strong in both, the symmetric vibrations of the ring are often more intense in the Raman spectrum. The presence and exact position of these bands provide a reliable method for confirming the molecular structure and can be used for conformational analysis if different rotational isomers were possible.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group / Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |

| Methyl C-H | Stretching | 2850 - 3000 | Medium-Strong | Medium-Strong |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1610 | Strong | Strong |

| Methyl C-H | Bending | 1375 - 1450 | Medium | Weak |

| C-Cl | Stretching | 600 - 800 | Strong | Strong |

| C-Br | Stretching | 500 - 600 | Strong | Strong |

Mass Spectrometry (MS) in Elucidating Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.

The molecular ion of this compound is particularly distinctive due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion (M⁺):

M peak: Contains ⁷⁹Br and ³⁵Cl.

M+2 peak: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl.

M+4 peak: Contains ⁸¹Br and ³⁷Cl.

The relative intensities of these isotopic peaks provide unambiguous confirmation of the presence of one bromine and one chlorine atom. Common fragmentation pathways for haloaromatics involve the loss of halogen radicals or the substituent alkyl group.

Plausible Fragmentation Pathways:

Loss of Bromine Radical: [M - Br]⁺

Loss of Chlorine Radical: [M - Cl]⁺

Loss of Methyl Radical: [M - CH₃]⁺

Ring Cleavage: Subsequent fragmentation of the pyridine ring can lead to smaller charged fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Description | Predicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) |

|---|---|---|---|

| [M]⁺ | [C₆H₅BrClN]⁺ | Molecular Ion | 204.9 |

| [M+2]⁺ | [C₆H₅BrClN]⁺ | Isotopic Molecular Ion | 206.9 |

| [M+4]⁺ | [C₆H₅BrClN]⁺ | Isotopic Molecular Ion | 208.9 |

| [M - Br]⁺ | [C₆H₅ClN]⁺ | Loss of Bromine radical | 126.0 |

| [M - Cl]⁺ | [C₆H₅BrN]⁺ | Loss of Chlorine radical | 170.0 |

| [M - CH₃]⁺ | [C₅H₂BrClN]⁺ | Loss of Methyl radical | 190.9 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its solid crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise coordinates of each atom in three-dimensional space.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide:

Unambiguous confirmation of the substitution pattern on the pyridine ring.

Precise measurements of bond lengths (e.g., C-C, C-N, C-Cl, C-Br) and bond angles.

Information on intermolecular interactions , such as halogen bonding or π-stacking, which govern how the molecules pack together in the crystal lattice.

As of this writing, a publicly available crystal structure for this compound has not been reported in crystallographic databases. Such a study would be invaluable for completing the structural elucidation of this compound.

Reaction Mechanisms and Reactivity Profiles of 2 Bromo 3 Chloro 4 Methylpyridine

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes halogenated pyridines particularly susceptible to nucleophilic aromatic substitution (SNAr). The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scripps.edu

Nucleophilic attack is strongly favored at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen, as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. mdpi.comresearchgate.net In the case of 2-bromo-3-chloro-4-methylpyridine, the 2-position is activated by the nitrogen atom. Therefore, it is the primary site for nucleophilic attack. Molecules like 2-chloropyridine (B119429) can be attacked by nucleophiles, such as amines, to introduce a new group onto the 2-position of the ring. tcichemicals.com

The efficiency of the SNAr reaction also depends on the nature of the leaving group. For activated aryl halides, a typical leaving group order is F > Cl ≈ Br > I, which is often cited as evidence for a rate-determining nucleophilic addition step. tandfonline.com However, in the reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638), the reactivity order was found to be different, suggesting that the mechanism can be more complex and may involve rate-controlling steps other than the initial nucleophilic attack. tandfonline.com For this compound, while both halogens are potential leaving groups, the substitution pattern is primarily dictated by the electronic activation at the 2-position.

Table 1: General Conditions for Nucleophilic Aromatic Substitution on Halopyridines

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Amine (R-NH₂) | Heat, often with a base | Aminopyridine |

| Alkoxide (RO⁻) | NaOR, alcohol solvent | Alkoxypyridine |

| Hydroxide (OH⁻) | NaOH or KOH, often with heat | Hydroxypyridine |

| Thiolate (RS⁻) | NaSR, solvent | Thioether |

Electrophilic Substitution Reactions on the Pyridine Ring

In stark contrast to its reactivity with nucleophiles, the pyridine ring is highly deactivated towards electrophilic substitution. The electronegative nitrogen atom withdraws electron density from the ring, making it a poor nucleophile. Furthermore, under the acidic conditions often required for electrophilic aromatic substitution (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making electrophilic attack extremely difficult and requiring very harsh reaction conditions.

Should a reaction occur, the substitution is directed primarily to the 3- and 5-positions, as these are the least deactivated positions in the pyridinium ion intermediate. In this compound, the existing substituents would also influence the position of any potential electrophilic attack, although such reactions are generally not synthetically useful for this class of compounds.

Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to halogenated pyridines like this compound. Key examples include the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions. researchgate.netyoutube.comnih.gov

A critical aspect of the reactivity of this compound in these reactions is regioselectivity. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. Because the C-Br bond is weaker and more easily broken than the C-Cl bond, oxidative addition occurs preferentially at the C-Br bond. Consequently, cross-coupling reactions on this compound are expected to occur selectively at the 2-position, leaving the chloro substituent at the 3-position intact. This chemoselectivity allows for the stepwise functionalization of the molecule. For instance, a Suzuki reaction could be performed at the 2-position, followed by a second, different coupling reaction at the 3-position under more forcing conditions if desired.

Suzuki-Miyaura Coupling: This reaction couples the halopyridine with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comreddit.com It is widely used to form biaryl structures. For this compound, this would typically yield a 2-aryl-3-chloro-4-methylpyridine.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. mdpi.comresearchgate.netarkat-usa.org It is known for its high functional group tolerance and mild reaction conditions. nih.gov Bromo-substituted pyridines are known to react efficiently, often at room temperature. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. orgsyn.org It is a premier method for synthesizing arylamines. Applied to this compound, it would selectively produce 2-amino-3-chloro-4-methylpyridine derivatives.

Table 2: Typical Conditions for Metal-Catalyzed Cross-Coupling of Halopyridines

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, H₂O |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄, Pd₂(dba)₃/XPhos | (None required) | THF, Toluene |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃/BINAP, XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |

Reductive and Oxidative Transformations

Reductive Transformations: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. youtube.com This reaction typically requires a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or rhodium on carbon (Rh/C), under a hydrogen atmosphere, often at elevated pressure. tcichemicals.com For this compound, a significant challenge during catalytic hydrogenation is the potential for reductive dehalogenation (hydrodehalogenation), where the C-Br and C-Cl bonds are cleaved and replaced with C-H bonds. This side reaction can sometimes be competitive with or even precede the reduction of the aromatic ring, depending on the catalyst and reaction conditions. Selective reduction of one functional group in the presence of others can be challenging.

Oxidative Transformations: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. researchgate.netorgsyn.org The resulting N-oxide has a significantly different electronic character compared to the parent pyridine. The N-O bond can act as an electron-donating group through resonance, which can alter the reactivity in subsequent reactions. For instance, 3-substituted pyridines can be oxidized to their corresponding N-oxides, although yields can vary depending on the substituent. arkat-usa.org

Computational and Theoretical Investigations of 2 Bromo 3 Chloro 4 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. DFT calculations for 2-Bromo-3-chloro-4-methylpyridine would typically involve geometry optimization to find the lowest energy conformation of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles with high precision.

For instance, studies on related halogenated pyridines have demonstrated that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide excellent agreement with experimental structural data where available. bldpharm.com The substitution pattern on the pyridine (B92270) ring, with the presence of a bromine atom, a chlorine atom, and a methyl group, would significantly influence the geometry. The electron-withdrawing nature of the halogens and the electron-donating effect of the methyl group would alter the bond lengths and angles of the pyridine ring compared to the unsubstituted molecule.

Illustrative Data Table: Predicted Optimized Geometry of this compound (Note: The following data is illustrative and based on expected values from DFT calculations on similar substituted pyridines.)

| Parameter | Predicted Value |

| C2-Br Bond Length | ~1.89 Å |

| C3-Cl Bond Length | ~1.74 Å |

| C4-C(CH3) Bond Length | ~1.51 Å |

| C2-N-C6 Bond Angle | ~117° |

| C2-C3-C4 Bond Angle | ~121° |

| C3-C4-C5 Bond Angle | ~118° |

The electronic structure analysis from DFT would also reveal the distribution of electron density, the molecular electrostatic potential (MEP), and the Mulliken atomic charges. The MEP map would highlight the regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic or electrophilic attack.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule over time, providing insights into its dynamic behavior. For a relatively rigid molecule like this compound, MD simulations might focus on the rotation of the methyl group and the vibrational motions of the molecule at different temperatures.

An MD simulation would involve solving Newton's equations of motion for the atoms of the molecule, using a force field to describe the potential energy of the system. While specific MD studies on this compound are not readily found, the general methodology would allow for the investigation of its behavior in different solvent environments, which is crucial for understanding its reactivity and interactions in solution. The trajectory data from MD simulations can be analyzed to understand dynamic structural parameters and to identify stable conformational states.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are extensively used to predict spectroscopic parameters, which can be compared with experimental spectra for structural confirmation. For this compound, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. Theoretical studies on similar molecules, such as 2-bromo-3-hydroxy-6-methylpyridine, have shown that calculated vibrational frequencies, when appropriately scaled, are in good agreement with experimental data. biosynth.comacs.org

Illustrative Data Table: Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and based on expected values from DFT calculations on similar substituted pyridines.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (methyl) | 2980 - 2870 |

| C=N/C=C ring stretch | 1600 - 1450 |

| C-Cl stretch | 800 - 700 |

| C-Br stretch | 650 - 550 |

Furthermore, reactivity descriptors derived from the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Illustrative Data Table: Predicted Reactivity Descriptors for this compound (Note: The following data is illustrative and based on expected values from DFT calculations on similar substituted pyridines.)

| Descriptor | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

| Ionization Potential | ~ 6.5 eV |

| Electron Affinity | ~ 1.2 eV |

These computational tools, from DFT and ab initio methods to molecular dynamics simulations, provide a comprehensive theoretical framework for characterizing the properties of this compound, guiding its potential applications in various fields of chemical research.

Applications in Complex Organic Synthesis

Role as a Versatile Building Block in Heterocyclic Chemistry

The utility of 2-Bromo-3-chloro-4-methylpyridine as a versatile building block stems from the differential reactivity of its two halogen atoms. The bromine atom at the C-2 position is significantly more susceptible to a variety of chemical transformations than the chlorine atom at the C-3 position. This reactivity difference is a cornerstone of its application, enabling chemists to perform selective modifications.

One of the most powerful applications is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. wikipedia.org This reaction is a fundamental method for forming carbon-carbon bonds. wikipedia.org In the case of this compound, the C2-Br bond can be selectively coupled with an aryl or vinyl boronic acid, leaving the C3-Cl bond intact for subsequent transformations. researchgate.netnih.gov This stepwise approach is crucial for the controlled synthesis of highly substituted pyridine (B92270) derivatives, which are prevalent in many biologically active compounds. researchgate.net

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

| Position | Halogen | Relative Reactivity in Pd-Catalyzed Coupling | Potential Transformations |

|---|---|---|---|

| C-2 | Bromo | High | Suzuki, Stille, Buchwald-Hartwig, Sonogashira coupling |

This selective reactivity allows for the synthesis of a wide array of heterocyclic structures. For instance, after a Suzuki coupling at the C-2 position, the remaining chloro group can be subjected to nucleophilic aromatic substitution or another cross-coupling reaction under different conditions. This versatility makes compounds like this compound invaluable in creating libraries of complex molecules for drug discovery and other applications.

Scaffold for the Synthesis of Advanced Pharmaceutical Intermediates

Halogenated pyridines are crucial components in the pharmaceutical industry, serving as key intermediates for a wide range of therapeutic agents. google.com While direct examples involving this compound are not extensively documented in publicly available literature, the importance of the closely related 2-chloro-4-methylpyridine (B103993) scaffold is well-established. For example, 3-amino-2-chloro-4-methylpyridine (B17603) (CAPIC) is a pivotal intermediate in the industrial synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. google.com The synthesis of CAPIC often involves complex multi-step processes starting from simpler precursors, highlighting the value of pre-functionalized pyridine rings. google.comgoogle.com

The structure of this compound represents an advanced scaffold that can, in principle, be converted into key pharmaceutical intermediates. The bromine atom can be replaced with an amino group via reactions like the Buchwald-Hartwig amination, or converted to other functional groups, paving the way for the synthesis of novel drug candidates. The strategic placement of the chloro and methyl groups further influences the molecule's properties and potential biological activity.

Table 2: Potential Pharmaceutical Scaffolds from this compound

| Starting Material | Potential Reaction | Resulting Intermediate | Therapeutic Area (Example) |

|---|---|---|---|

| This compound | Buchwald-Hartwig Amination | 2-Amino-3-chloro-4-methylpyridine | Antiviral, Kinase Inhibitors |

| This compound | Hydrolysis/Hydroxylation | 3-Chloro-4-methyl-2-pyridone | CNS agents, Anti-inflammatory |

Preparation of Ligands for Coordination Chemistry

The pyridine moiety is a classic structural motif in coordination chemistry, with the nitrogen atom's lone pair of electrons readily coordinating to a wide variety of metal ions. This compound serves as a valuable precursor for creating more sophisticated ligands. By selectively replacing the bromo and chloro substituents, chemists can introduce additional donor atoms, leading to the formation of bidentate or polydentate ligands.

For example, a Suzuki coupling reaction at the C-2 position could introduce a new pyridine ring, forming a bipyridine-type ligand. Subsequent modification of the C-3 chloro group could introduce another coordinating group (e.g., an ether, amine, or phosphine), resulting in a pincer-type ligand. These complex ligands are of great interest for their applications in:

Catalysis: Stabilizing metal centers in catalytic cycles.

Sensors: Designing metal complexes that exhibit changes in optical or electronic properties upon binding to a specific analyte.

Luminescent Materials: Creating phosphorescent metal complexes for applications such as organic light-emitting diodes (OLEDs).

The methyl group at the C-4 position can also play a subtle but important role, influencing the steric and electronic properties of the final metal complex, thereby fine-tuning its reactivity and physical characteristics.

Derivatization for Material Science Precursors

The field of material science increasingly relies on highly tailored organic molecules to create functional materials with specific electronic, optical, or thermal properties. Halogenated aromatic compounds are key precursors for the synthesis of conjugated polymers and other advanced materials.

This compound can be derivatized to produce monomers for polymerization. Through palladium-catalyzed reactions like Suzuki or Stille coupling, the pyridine ring can be linked to other aromatic units, extending the π-conjugated system. This is a common strategy for creating polymers for applications in organic electronics, such as:

Organic Light-Emitting Diodes (OLEDs): As components of the emissive or charge-transport layers.

Organic Photovoltaics (OPVs): As electron-donor or electron-acceptor materials in the active layer of solar cells.

Organic Field-Effect Transistors (OFETs): As the semiconductor channel material.

The synthesis of such materials often begins with a Knoevenagel condensation or similar reaction to build the initial monomer structure, which can then be polymerized. researchgate.net The presence of the nitrogen atom in the pyridine ring imparts specific electronic characteristics and can improve charge transport properties in the final material.

Research in Biological and Medicinal Chemistry Utilizing 2 Bromo 3 Chloro 4 Methylpyridine Derivatives

Design and Synthesis of Pyridine-Based Therapeutic Agents

The synthesis of novel therapeutic agents based on the pyridine (B92270) nucleus is a cornerstone of medicinal chemistry, with 2-bromo-3-chloro-4-methylpyridine and its isomers serving as valuable building blocks. The reactivity of the bromo and chloro substituents allows for a variety of chemical transformations, enabling the creation of diverse libraries of compounds.

One common synthetic strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling. This method has been employed to synthesize a series of novel pyridine derivatives by reacting bromo-pyridines with various arylboronic acids. For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) can be reacted with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ to yield novel pyridine derivatives. researchgate.net The reaction can be carried out directly or after protecting the amine group, for example, by converting it to an acetamide. researchgate.net

Solid-phase synthesis offers another efficient route to pyridine-based derivatives. For example, 2-chloro-5-bromopyridine can be immobilized on a polystyrene support through a silicon linker. researchgate.netijsdr.org This allows for sequential and selective reactions with organometallic reagents to build a library of pyridine-based compounds. researchgate.netijsdr.org Pyridine derivatives are also synthesized through multi-component condensation reactions. For example, polysubstituted pyridines with antimicrobial properties have been created through the condensation of aldehydes, activated methylene (B1212753) compounds, and an amine source, sometimes catalyzed by agents like zeolite or even metal-free catalysts. biointerfaceresearch.com These synthetic methodologies highlight the adaptability of the pyridine scaffold in generating compounds with potential therapeutic value.

Investigation of Molecular Targets and Mechanisms of Action

A critical aspect of medicinal chemistry is understanding how a compound exerts its effects at the molecular level. For derivatives of this compound, research has identified several molecular targets and elucidated their mechanisms of action, particularly in the context of anticancer and anti-inflammatory activities.

In the realm of oncology, certain pyrimidodiazepine derivatives synthesized from quinazoline (B50416) precursors have been shown to interact with DNA. nih.gov Studies have indicated that these compounds can bind to calf thymus DNA through intercalation and groove binding. nih.gov Furthermore, molecular docking studies have suggested strong binding affinities of these derivatives to key signaling proteins like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov The ability of these compounds to target multiple components of cancer cell proliferation and survival pathways underscores their potential as multi-targeted therapeutic agents. nih.gov

Regarding their anti-inflammatory effects, some pyridine-4-one derivatives are believed to act through iron chelation. nih.gov Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent, meaning they require iron for their function. nih.gov By sequestering iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators. nih.gov This suggests that the anti-inflammatory properties of certain pyridine derivatives could be linked to their ability to modulate metal-dependent biological processes. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency Optimization

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological potency of therapeutic agents. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for its efficacy.

For pyridine-based derivatives, SAR studies have provided valuable insights. For example, in a series of 3-hydroxy-pyridine-4-one derivatives tested for anti-inflammatory activity, a compound bearing a benzyl (B1604629) group substitution on the pyridine ring showed the greatest potency. nih.gov This suggests that the presence and nature of substituents on the pyridine core can significantly influence biological activity.

In the context of anticancer agents, the spatial arrangement of phenyl rings in pyridine-bridged analogues of combretastatin-A4 was found to be crucial for their cytotoxic effects. nih.gov Analogues where the two phenyl rings were positioned meta to each other on the pyridine linker generally exhibited greater antiproliferative activity than those with a para orientation. nih.gov Furthermore, the substitution pattern on the phenyl rings played a significant role, with a 2,4-dimethoxy substitution leading to a substantial enhancement of antiproliferative activity. nih.gov Conversely, other dimethoxy substitution patterns often resulted in a significant loss of activity. nih.gov These findings highlight the importance of both the core scaffold and the nature and position of its substituents in determining the biological potency of these derivatives.

Modulators of Enzyme Activity, including Cytochrome P450 Inhibition

Derivatives of this compound have been investigated as modulators of various enzymes, including the cytochrome P450 (CYP450) family, which plays a critical role in drug metabolism. The ability to inhibit or modulate CYP450 enzymes can have significant implications for drug-drug interactions and the therapeutic efficacy of co-administered drugs. uni.lutcichemicals.com

The human CYP3A subfamily, particularly CYP3A4, is responsible for the metabolism of a large proportion of clinically used drugs. uni.lu The large and flexible active site of CYP3A4 allows it to bind to a wide variety of structurally diverse compounds, making it susceptible to inhibition. uni.lutcichemicals.com Inhibition of CYP450 enzymes can occur through various mechanisms, including competitive, non-competitive, and mixed inhibition. tcichemicals.com

As previously mentioned, the anti-inflammatory effects of some pyridine-4-one derivatives may stem from their ability to chelate iron, thereby inhibiting heme-dependent enzymes like cyclooxygenase and lipoxygenase. nih.gov This represents a mode of enzyme modulation that is crucial to their therapeutic effect. While direct and extensive studies on the inhibition of CYP450 by derivatives of this compound are not widely reported in the provided context, the general propensity of pyridine-containing compounds to interact with heme proteins suggests that this is a plausible area of interaction that warrants further investigation.

Exploration of Anti-Inflammatory and Antimicrobial Potential

The pyridine scaffold is a common feature in many compounds exhibiting anti-inflammatory and antimicrobial properties. Derivatives of this compound have been explored for their potential in these therapeutic areas.

Anti-Inflammatory Activity

Several studies have demonstrated the anti-inflammatory effects of pyridine derivatives. For instance, new derivatives of 3-hydroxy-pyridine-4-one have shown significant anti-inflammatory activity in animal models of inflammation, such as carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The proposed mechanism for this activity is the chelation of iron, which is essential for the function of pro-inflammatory enzymes like cyclooxygenase and lipoxygenase. nih.gov In one study, three different 3-hydroxy-pyridine-4-one derivatives all demonstrated significant anti-inflammatory effects. nih.gov

| Compound | Dose (mg/kg) | Inflammation Inhibition (%) in Croton Oil Test |

| Compound A | 20 | 37 |

| Compound B | 400 | 43 |

| Compound C | 200 | 50 |

| Indomethacin | 10 | 65 |

Antimicrobial Potential

Pyridine derivatives have also been a focus of research for developing new antimicrobial agents to combat the challenge of multidrug-resistant pathogens. biointerfaceresearch.com Various synthetic approaches have been used to create pyridine-containing compounds with antibacterial and antifungal activity. ambeed.com For example, a series of nicotinic acid benzylidene hydrazide derivatives showed that compounds with nitro and dimethoxy substituents were the most active against tested bacterial and fungal strains. ambeed.com

In another study, newly synthesized pyridine derivatives were tested for their ability to inhibit biofilm formation, a key virulence factor in many bacterial infections. One compound, in particular, was found to be highly potent against Escherichia coli, with an inhibition value of 91.95%. researchgate.net This highlights the potential of these derivatives in addressing bacterial resistance mechanisms.

Advanced Research in Anticancer Properties of Derivatives

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of this compound have emerged as promising candidates. The versatility of the pyridine scaffold allows for its incorporation into more complex molecules designed to target cancer cells.

One notable area of research involves the synthesis of quinazoline-based pyrimidodiazepines. nih.gov In a study, a series of these compounds were synthesized and evaluated for their anticancer activity against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). nih.gov One particular quinazoline-chalcone derivative displayed high antiproliferative activity with GI₅₀ values ranging from 0.622 to 1.81 μM against several cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer. nih.gov

Furthermore, a pyrimidodiazepine derivative from this series exhibited high cytotoxic activity, being 10.0-fold more potent than the standard anticancer drug doxorubicin (B1662922) against ten different cancer cell lines. nih.gov Mechanistic studies revealed that these compounds likely exert their effects by binding to DNA, and they also showed strong binding affinities for the EGFR and VEGFR-2 receptors. nih.gov This multi-targeted approach is a highly desirable attribute for anticancer drugs as it can help to overcome resistance mechanisms. nih.gov

| Compound | Cancer Cell Line | Activity |

| Quinazoline-chalcone 14g | K-562 (Leukemia) | GI₅₀ = 0.622 μM |

| Pyrimidodiazepine 16c | Various | 10-fold more cytotoxic than doxorubicin |

Research in Agrochemical Science and Engineering

Optimization of Crop Protection Agents

The optimization of crop protection agents involves modifying chemical structures to enhance efficacy, improve safety profiles, and reduce environmental impact. While 2-Bromo-3-chloro-4-methylpyridine possesses functional groups that could be manipulated for such optimization, there is no published evidence of its specific use for this purpose. Research detailing how this compound might be used to fine-tune the properties of existing crop protection agents is not available.

Contributions to Materials Science Research

Synthesis of Specialty Polymers and Resins

The bromine and chlorine substituents on the pyridine (B92270) ring of 2-Bromo-3-chloro-4-methylpyridine offer versatile reactive handles for various polymerization reactions. These reactions can lead to the formation of specialty polymers and resins with unique properties. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective and sequential polymerization steps, leading to the creation of complex polymer architectures such as block copolymers.

Substituted pyridines are known to be key components in a variety of polymers, including polyimides, polyamides, and poly(aryl ether)s. nih.govresearchgate.netst-andrews.ac.uk The incorporation of the pyridine moiety into the polymer backbone can lead to materials with desirable characteristics, such as improved solubility and processability, which are often challenges in the field of high-performance polymers. researchgate.net The synthesis of such polymers often involves nucleophilic aromatic substitution or cross-coupling reactions, where the halogen atoms on the pyridine ring are displaced. researchgate.net

For instance, dihalopyridines can be used in polycondensation reactions with aromatic diols or diamines to create polyethers or polyamides. The general synthetic approach for creating polymers from dihalopyridines is illustrated in the table below, which, while not specific to this compound, provides a basis for understanding its potential polymerization pathways.

| Polymer Type | General Reaction Scheme | Potential Monomers |

| Poly(pyridinyl ether) | Dihalopyridine + Aromatic Diol + Base | This compound, Bisphenol A |

| Polyamide (Aramid) | Dihalopyridine + Aromatic Diamine | This compound, m-Phenylenediamine |

Development of Materials with Enhanced Thermal Properties

The incorporation of aromatic and heterocyclic rings, such as the pyridine ring in this compound, into a polymer backbone is a well-established strategy for enhancing thermal stability. issp.ac.ru These rigid structures increase the glass transition temperature (Tg) and the decomposition temperature of the resulting materials. nih.gov

Research on pyridine-containing poly(aryl ether ketone)s (PEKs) has demonstrated that these materials exhibit high glass transition temperatures, often exceeding 200°C, and high 5% weight loss temperatures, indicating excellent thermal stability. researchgate.net For example, a series of PEKs containing pyridyl groups showed Tg values in the range of 209–255°C and 5% weight loss temperatures between 536–554°C. researchgate.net Similarly, polyimides incorporating pyridine units have been shown to possess high thermal stability, with 10% weight loss temperatures surpassing 544°C. nih.gov

The following table, based on data from research on analogous pyridine-containing polymers, illustrates the potential for enhanced thermal properties.

| Polymer System | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (T5%) | Reference |

| Pyridine-containing Poly(aryl ether ketone)s | 209–255°C | 536–554°C | researchgate.net |

| Pyridine-containing Polyimides | > 254°C | > 544°C (10% weight loss) | nih.gov |

| Heteroaromatic Copolyamides | > 272°C | > 445°C | nih.gov |

These data suggest that polymers synthesized using this compound as a monomer could exhibit similarly high thermal stability, making them suitable for applications in demanding, high-temperature environments.

Engineering of Materials with Improved Mechanical Properties

The same structural features that contribute to enhanced thermal stability also tend to improve the mechanical properties of materials. The rigidity of the pyridine ring and the potential for strong intermolecular interactions, such as dipole-dipole forces, can lead to polymers with high tensile strength and modulus. nih.gov

Studies on poly(aryl ether ketone)s with pyridyl side chains have reported the formation of tough, flexible films with tensile strengths ranging from 74.6 to 86.8 MPa and tensile moduli between 2.9 and 3.6 GPa. researchgate.net The introduction of heteroaromatic groups into aramids has also been shown to result in polymers with improved strength and moduli compared to commercial meta-oriented aromatic polyamides. nih.gov

The table below presents mechanical property data for related polymer systems, providing an indication of the mechanical performance that might be achievable with polymers derived from this compound.

| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |

| Pyridine-containing Poly(aryl ether ketone)s | 74.6–86.8 | 2.9–3.6 | 5–9 | researchgate.net |

| Heteroaromatic Copolyamides | > 100 | > 3.0 | > 5 | nih.gov |

The data strongly suggest that the incorporation of this compound into polymer backbones could lead to materials with robust mechanical properties, suitable for applications requiring high strength and stiffness.

Advanced Analytical Methodologies and Environmental Impact Research

Chromatographic Techniques for Purity Assessment and Separation

The determination of purity and the separation of 2-Bromo-3-chloro-4-methylpyridine from related substances are critical for its use in research and chemical synthesis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary analytical methods employed for these purposes.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general principles for the analysis of pyridine (B92270) derivatives can be applied. A typical HPLC setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The composition of the mobile phase can be optimized to achieve the desired separation of the target compound from any impurities or starting materials. Detection is commonly performed using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region. Commercial suppliers of the isomeric compound, 2-Bromo-4-chloro-3-methylpyridine, indicate the availability of analytical data including HPLC, LC-MS, and NMR, suggesting that standardized methods for purity assessment of such compounds exist. bldpharm.comsigmaaldrich.combldpharm.com

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. libretexts.org Capillary columns with various stationary phases of different polarities can be used to separate isomers and related halogenated pyridines. libretexts.org The choice of column and temperature programming are crucial for achieving optimal separation. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with MS providing structural information for peak identification.

Table 1: General Chromatographic Conditions for Halogenated Pyridine Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase | Reversed-phase (e.g., C18, C8) | Various polarities (e.g., nonpolar, polar) |

| Mobile/Carrier Gas | Acetonitrile/Methanol and Water/Buffer | Inert gas (e.g., Helium, Nitrogen) |

| Detector | UV-Vis, Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) |

| Application | Purity assessment, quantification | Separation of isomers, impurity profiling |

Research on Environmental Degradation Pathways and Metabolites

The environmental fate of this compound is of significant interest due to the potential for persistence and transformation of halogenated aromatic compounds in the environment. Research into the degradation of pyridine and its derivatives indicates that both biotic and abiotic processes can contribute to their breakdown. nih.gov

The biodegradation of halogenated organic compounds is a complex process influenced by the type and position of the halogen substituents. nih.gov Generally, the degradation of pyridine derivatives can be initiated by microbial action, often involving hydroxylation of the pyridine ring. nih.gov For instance, studies on 4-methylpyridine (B42270) have shown that its aerobic biodegradation by certain bacteria proceeds via initial hydroxylation to form 2-hydroxy-4-methylpyridine. nih.gov This initial step makes the ring more susceptible to further degradation. While specific studies on this compound are lacking, it is plausible that a similar hydroxylation step could be an initial transformation pathway. The presence of both bromine and chlorine atoms may influence the rate and regioselectivity of this enzymatic attack.

The complete mineralization of the pyridine ring would ultimately lead to the formation of carbon dioxide, water, ammonium, bromide, and chloride ions. However, incomplete degradation could result in the formation of various intermediate metabolites. Based on the degradation pathways of other halogenated pyridines, potential metabolites of this compound could include hydroxylated and dehalogenated derivatives. For example, the removal of the bromine or chlorine atom could occur, leading to the formation of corresponding chloro-methylpyridines or bromo-methylpyridines. Further degradation could involve the opening of the pyridine ring.

Table 2: Potential Degradation Pathways and Metabolites of this compound

| Degradation Process | Potential Initial Step | Potential Intermediate Metabolites |

| Biodegradation | Microbial hydroxylation | Hydroxylated this compound |

| Reductive dehalogenation | 3-Chloro-4-methylpyridine, 2-Bromo-4-methylpyridine | |

| Photodegradation | Photolytic cleavage of C-Br or C-Cl bond | Chloro-methylpyridine radicals, Bromo-methylpyridine radicals |

Assessment of Ecological Effects in Research Models

The potential ecological impact of this compound is a critical area of investigation. Ecotoxicological studies on representative aquatic organisms, such as algae and daphnids (water fleas), are standard methods for assessing the environmental risk of chemical compounds. Although no specific ecotoxicity data for this compound is readily available, information on related compounds provides a basis for preliminary assessment.

The toxicity of pyridine and its derivatives to aquatic life can vary significantly depending on the nature and position of the substituents. Safety data for the related compound 3-Bromo-4-methylpyridine indicates that it is considered hazardous, but specific environmental hazards are not fully characterized. fishersci.comthermofisher.com A safety data sheet for 2-Bromo-3-chloropyridine classifies it as harmful if swallowed or in contact with skin, and toxic if inhaled, but does not provide specific ecotoxicological data. echemi.com

Generally, halogenated aromatic compounds can exhibit toxicity to aquatic organisms. Studies on other brominated and chlorinated compounds have shown effects on the growth of algae and the survival and reproduction of Daphnia magna. The mode of action can be diverse, and for many substituted pyridines, the primary concern is their potential to act as toxicants. Given the presence of bromo and chloro substituents, this compound would be a candidate for ecotoxicological testing to determine its acute and chronic effects on standard test organisms.

Table 3: General Ecotoxicological Endpoints for Aquatic Organisms

| Test Organism | Test Type | Endpoints Measured |

| Green Algae (e.g., Pseudokirchneriella subcapitata) | Growth Inhibition Test (72 or 96 hours) | EC50 (concentration causing 50% effect on growth rate) |

| Water Flea (Daphnia magna) | Acute Immobilisation Test (48 hours) | EC50 (concentration causing 50% immobilisation) |

| Chronic Reproduction Test (21 days) | NOEC/LOEC (No/Lowest Observed Effect Concentration) for reproduction and survival |

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Strategies for Diversified Derivatives

The presence of both bromo and chloro substituents on the pyridine (B92270) ring of 2-bromo-3-chloro-4-methylpyridine offers a versatile platform for the synthesis of a wide array of novel derivatives. The differential reactivity of the C-Br and C-Cl bonds, with the C-Br bond being generally more susceptible to palladium-catalyzed cross-coupling reactions, allows for selective functionalization.

Modern synthetic organic chemistry provides a powerful toolkit for the derivatization of this compound. Key among these are palladium-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyridine core and various aryl or vinyl boronic acids or esters. By selectively reacting at the more labile C-Br bond, a wide range of biaryl and vinyl-substituted pyridines can be synthesized. mdpi.comresearchgate.netacs.orgorganic-chemistry.org The resulting derivatives are of significant interest in medicinal chemistry and materials science.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with the brominated position of the pyridine ring, leading to the formation of alkynylpyridines. wikipedia.orgorganic-chemistry.orgsemanticscholar.orglibretexts.orgsoton.ac.uk This methodology opens avenues for the synthesis of rigid, linear structures with potential applications in molecular electronics and as precursors to more complex heterocyclic systems.

Heck Coupling: The Heck reaction provides a means to introduce alkenyl groups at the C-Br position through the palladium-catalyzed reaction with alkenes. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This reaction is a valuable tool for the synthesis of substituted styrylpyridines and other vinyl-substituted derivatives.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of a variety of primary and secondary amines at the 2-position by displacing the bromine atom. This opens up a vast chemical space for the synthesis of novel aminopyridine derivatives, which are common motifs in pharmacologically active compounds.

Furthermore, the chloro substituent can also be targeted for nucleophilic aromatic substitution reactions, albeit typically under more forcing conditions than the bromo group. This dual reactivity allows for a stepwise and controlled diversification of the this compound scaffold. For instance, the bromo group can be displaced to introduce an amino group, as seen in the synthesis of 2-amino-3-chloro-4-methylpyridine from related precursors. google.comresearchgate.netchemicalbook.com

| Reaction Type | Reagents/Catalysts | Product Class |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids, Pd catalyst, base | Biaryl or vinyl pyridines |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, base | Alkynylpyridines |

| Heck Coupling | Alkenes, Pd catalyst, base | Alkenylpyridines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Aminopyridines |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines) | Substituted pyridines |

Exploration of Untapped Biological Activities

While specific biological studies on this compound are not extensively documented, the broader class of substituted pyridine derivatives is well-known for a wide range of pharmacological activities. uomanara.edu.iqnih.govresearchgate.netekb.egmdpi.commdpi.comnih.govnih.govresearchgate.netresearchgate.net The unique combination of substituents on this particular molecule suggests several avenues for biological exploration.

Antimicrobial Activity: Halogenated pyridines are known to exhibit antibacterial and antifungal properties. The presence of both bromo and chloro atoms in this compound, coupled with the methyl group, could impart significant antimicrobial activity. Future research could involve screening this compound and its derivatives against a panel of pathogenic bacteria and fungi to identify potential new antimicrobial agents.

Antiviral Activity: The pyridine nucleus is a common scaffold in many antiviral drugs. The functional handles on this compound allow for the synthesis of a library of derivatives that could be screened for activity against various viruses.

Cytotoxic and Anticancer Activity: Many pyridine-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines. uomanara.edu.iqresearchgate.netnih.gov The ability to generate a diverse library of derivatives from this compound makes it an attractive starting point for the discovery of novel anticancer agents. For instance, studies on other pyridine derivatives have shown significant activity against human colorectal carcinoma and other cancer cell lines. researchgate.net

| Potential Biological Activity | Rationale |

| Antimicrobial | Presence of halogen substituents, a common feature in antimicrobial compounds. |

| Antiviral | The pyridine scaffold is a key component of many existing antiviral drugs. |

| Anticancer/Cytotoxic | Substituted pyridines have shown potent activity against various cancer cell lines. |

Integration with Sustainable Chemistry Principles

The synthesis of this compound and its derivatives can be significantly improved by incorporating principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Greener Synthetic Routes: Traditional methods for the synthesis and halogenation of pyridines often involve harsh reagents and conditions. nih.govresearchgate.netnih.govchemrxiv.orgnsf.gov Future research should focus on developing more sustainable synthetic pathways. This could involve the use of heterogeneous catalysts that can be easily recovered and reused, as well as exploring catalytic halogenation methods that avoid the use of stoichiometric and often toxic halogenating agents. Biocatalytic approaches, using enzymes for selective halogenation, represent a promising frontier in this area.

Alternative Solvents and Reaction Conditions: The use of environmentally benign solvents, such as water or bio-based solvents, is a key aspect of green chemistry. Exploring the feasibility of conducting synthetic transformations of this compound in such solvents would be a significant step towards sustainability. Additionally, the use of microwave irradiation or flow chemistry can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional batch processing. nih.govresearchgate.netnih.govmdpi.comalmacgroup.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch methods, including improved safety, better heat and mass transfer, and the potential for easier scale-up. nih.govresearchgate.netnih.govmdpi.comalmacgroup.com The development of flow-based processes for the synthesis and derivatization of this compound could lead to more efficient and sustainable manufacturing processes.

| Sustainable Approach | Benefit |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, reduced waste. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. |

| Green Solvents | Reduced environmental impact and toxicity. |

| Microwave/Flow Chemistry | Faster reactions, higher yields, improved energy efficiency and safety. |

Advanced Spectroscopic and Computational Approaches

A thorough understanding of the structure, properties, and reactivity of this compound is crucial for its effective utilization. Advanced spectroscopic and computational methods play a pivotal role in this endeavor.

Spectroscopic Characterization: While basic characterization is available, a comprehensive spectroscopic analysis using modern techniques is essential. This includes detailed one- and two-dimensional Nuclear Magnetic Resonance (NMR) studies to unambiguously assign all proton and carbon signals. rsc.org High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.

Computational Chemistry: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular orbitals (HOMO and LUMO), and reactivity of this compound. Such studies can help predict the regioselectivity of various reactions and provide a theoretical framework for understanding its chemical behavior. Computational models can also be employed to predict spectroscopic properties, aiding in the interpretation of experimental data.

| Technique | Information Gained |

| 1D and 2D NMR | Detailed structural elucidation and assignment of proton and carbon signals. |

| High-Resolution Mass Spectrometry | Accurate mass determination and confirmation of elemental composition. |

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, reactivity prediction, and theoretical spectroscopic data. |

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-3-chloro-4-methylpyridine, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves regioselective halogenation of 4-methylpyridine precursors. For bromination, N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) is effective. Chlorination may employ POCl₃ or SOCl₂ with catalytic DMAP. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize polyhalogenation byproducts. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity. Evidence from pyridyne cyclization in related bromochloro-pyridines supports regioselectivity control .

Q. How does the methyl group at the 4-position influence the solubility and crystallinity of this compound compared to non-methylated analogs?

Methodological Answer: The methyl group enhances hydrophobicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., DCM, THF). Crystallinity is affected by steric and packing effects: methyl groups can disrupt planar stacking, requiring slow evaporation techniques (e.g., diffusion with pentane) for single-crystal growth. Comparative data on 2-Bromo-4-methylpyridine derivatives indicate melting points 20–30°C higher than non-methylated analogs due to van der Waals interactions .

Advanced Research Questions

Q. Which density functional theory (DFT) functionals are most accurate for modeling the electronic structure and reaction pathways of this compound?

Methodological Answer: Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are recommended for halogenated systems due to their incorporation of exact exchange, critical for modeling electron-withdrawing effects of Br/Cl substituents . For thermochemical accuracy (e.g., bond dissociation energies), the M06-2X functional is preferred, as it accounts for dispersion forces and halogen π-interactions . Basis sets such as 6-311++G(d,p) are suitable for geometry optimization, while LANL2DZ pseudopotentials improve computational efficiency for heavy atoms (Br, Cl).

Q. What strategies are effective in SHELX for resolving disorder in the crystal structure of this compound due to halogen and methyl group interactions?

Methodological Answer: In SHELXL, disorder modeling requires partitioning the molecule into rigid fragments and applying geometric restraints (e.g., SIMU/DFIX commands) to maintain bond lengths/angles. For heavy atoms (Br/Cl), anisotropic displacement parameters (ADPs) must be refined with high-resolution data (≤ 0.8 Å). Twinning (common in halogenated pyridines) is addressed using TWIN/BASF commands. Validation via R1 convergence (< 5%) and Hirshfeld surface analysis ensures structural integrity. Case studies in SHELX applications demonstrate efficacy in resolving steric clashes from methyl groups .

Q. How can conflicting NMR and mass spectrometry data be reconciled when characterizing this compound derivatives?

Methodological Answer: Discrepancies between NMR (e.g., unexpected splitting) and MS (e.g., isotope patterns) often arise from isotopic interference (Br/Cl) or tautomerism. High-resolution ESI-MS (resolving power > 30,000) clarifies molecular ion clusters, while 2D NMR (¹H-¹³C HSQC/HMBC) maps coupling networks to confirm substitution patterns. For ambiguous cases, computational NMR (DFT-predicted chemical shifts at the B3LYP/6-311+G(2d,p) level) resolves assignments .

Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) in the dehalogenation reactions of this compound?

Methodological Answer: Primary KIEs (kH/kD > 1.5) suggest a concerted SNAr mechanism, where C-Br bond cleavage is rate-determining. Secondary KIEs (e.g., deuterium labeling at the methyl group) probe steric effects on transition-state geometry. Competitive experiments with ³⁶Cl/⁸¹Br isotopes differentiate between stepwise radical pathways (via EPR trapping) and ionic mechanisms. Studies on phosphonylation of bromopyridines validate this approach .

Notes on Methodological Rigor

- Computational Validation : Cross-verify DFT results with experimental crystallographic data (e.g., bond lengths from SHELX) to ensure functional accuracy .

- Synthetic Reproducibility : Document reaction conditions (e.g., moisture sensitivity of halogenation agents) to mitigate batch-to-batch variability .

- Analytical Consistency : Use internal standards (e.g., 1,3,5-trimethoxybenzene in NMR) to normalize spectral data across instruments .

Retrosynthesis Analysis